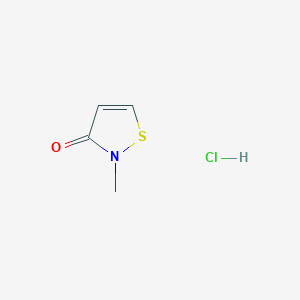

Methylisothiazolinone hydrochloride

描述

属性

IUPAC Name |

2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXPQSRCFCPWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2682-20-4 (Parent) | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040740 | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26172-54-3 | |

| Record name | 2-Methyl-4-isothiazolin-3-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisothiazolinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-isothiazolone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G9PNZ5P41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methylisothiazolinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisothiazolinone (MIT or MI), a potent, broad-spectrum biocide, is the active ingredient in formulations often stabilized as methylisothiazolinone hydrochloride for enhanced solubility. Its primary mechanism of action relies on a rapid and irreversible covalent modification of critical protein thiols, leading to widespread enzyme inhibition and swift microbial cell death. Secondary mechanisms, particularly in eukaryotic cells, involve the induction of oxidative stress, mitochondrial dysfunction, and activation of specific signaling pathways leading to apoptosis or necrosis. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development professionals.

Core Molecular Mechanism of Action: Thiol Inactivation

The fundamental antimicrobial activity of methylisothiazolinone stems from the chemistry of its isothiazolinone ring. The electron-deficient sulfur atom is highly susceptible to nucleophilic attack, primarily from the thiol groups (-SH) of cysteine residues within microbial proteins.[1][2]

This interaction proceeds via a covalent binding mechanism, resulting in the formation of a stable disulfide bond and the opening of the isothiazolinone ring.[1][2] This effectively inactivates the protein. Because cysteine residues are crucial for the catalytic activity and structural integrity of a vast array of enzymes, this multi-target mechanism confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5]

Key cellular processes are rapidly halted due to the non-specific inactivation of essential enzymes, including those involved in:

-

Respiration and ATP Synthesis: Disruption of metabolic energy production.[1][3]

-

Nucleic Acid Replication: Halting of cell division and proliferation.[3]

This process leads to a rapid cessation of microbial growth within minutes, followed by cell death.[2][3]

Caption: Covalent modification of protein thiols by Methylisothiazolinone.

Secondary Mechanisms in Eukaryotic Cells

In addition to its primary antimicrobial action, methylisothiazolinone exhibits distinct cytotoxic effects on eukaryotic cells through secondary mechanisms, including the induction of oxidative stress and the activation of specific cell death pathways.

Oxidative Stress and Apoptosis in Keratinocytes

In human keratinocytes, exposure to isothiazolinones triggers a cascade of events initiated by the generation of Reactive Oxygen Species (ROS).[6] This oxidative stress is a key mediator of the observed cytotoxicity. The sequence of events is as follows:

-

ROS Generation: An early event following exposure.[6]

-

Mitochondrial Effects: Initial hyperpolarization of the mitochondrial membrane potential is observed.[6]

-

Caspase Activation: This is followed by the activation of initiator caspase-8 and executioner caspases-3 and -9.[6]

-

Apoptosis: The cascade culminates in programmed cell death (apoptosis) at low concentrations, while higher concentrations lead to necrosis.[6]

Pre-treatment with antioxidants like N-acetyl-L-cysteine can completely protect the cells from these cytotoxic effects, confirming the central role of ROS in this pathway.[6]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

"synthesis pathway of Methylisothiazolinone hydrochloride"

An In-depth Technical Guide to the Synthesis Pathway of Methylisothiazolinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methylisothiazolinone (MIT) hydrochloride, a potent biocide used extensively in various industrial and commercial applications. This document details the key chemical reactions, experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

Methylisothiazolinone (MIT), chemically known as 2-methyl-4-isothiazolin-3-one, is a heterocyclic organic compound widely recognized for its broad-spectrum antimicrobial properties.[1][2] It is effective against bacteria, fungi, and algae, making it a valuable preservative in cosmetics, personal care products, paints, adhesives, and industrial water treatment solutions.[1][2][3] The hydrochloride salt of Methylisothiazolinone (MIT HCl) is a common intermediate in its synthesis and is often the form in which the compound is isolated before being formulated into final products.[4][5]

This guide focuses on the prevalent industrial synthesis routes, which primarily involve the cyclization of sulfur-containing precursors through chlorination. The most common starting materials are N,N'-dimethyl-3,3'-dithiodipropionamide and N-methyl-3-mercaptopropionamide.[2][5]

Core Synthesis Pathways

The industrial production of this compound typically follows one of two main pathways, both culminating in the formation of the isothiazolinone ring structure.

Pathway 1: From N,N'-dimethyl-3,3'-dithiodipropionamide

This is a widely used industrial method that involves the chlorination and cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide.[2][6] The reaction proceeds by breaking the disulfide bond and forming the heterocyclic ring.

Caption: Synthesis of MIT HCl from N,N'-dimethyl-3,3'-dithiodipropionamide.

Pathway 2: From N-methyl-3-mercaptopropionamide

An alternative route involves the direct chlorination of N-methyl-3-mercaptopropionamide (MMPA).[5][7] This method is also employed in industrial settings and offers a more direct synthesis from the thiol precursor.

Caption: Synthesis of MIT HCl from N-methyl-3-mercaptopropionamide.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented and published synthesis methods.

Table 1: Synthesis of this compound from N,N'-dimethyl-3,3'-dithiodipropionamide

| Parameter | Value | Reference |

| Starting Material | N,N'-dimethyl-3,3'-dithiodipropionamide | [4][8] |

| Chlorinating Agent | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | [4][8] |

| Solvent | Chloroform, Dichloromethane, Ethyl Acetate | [3][4][8] |

| Catalyst | Potassium Iodide (KI) or DMF | [3][4] |

| Reactant Ratio (Cl₂ : Starting Material) | 0.12:1 (first stage), 0.75:1 (second stage) | [4] |

| Reactant Ratio (SO₂Cl₂ : Starting Material) | 0.9:1 | [8] |

| Temperature | 10-15°C (first stage), 35-45°C (second stage), 60-65°C (third stage) | [4] |

| Reaction Time | 3-5 min (first stage), 10-20 min (second stage), 3-5 min (third stage) | [4] |

| Yield | 92% | [4] |

| Purity | >99.99% (MIT), <40 ppm (CMIT) | [4] |

Table 2: Synthesis of this compound from N-methyl-3-mercaptopropionamide

| Parameter | Value | Reference |

| Starting Material | N-methyl-3-mercaptopropionamide (MMPA) | [5][7] |

| Chlorinating Agent | Chlorine (Cl₂) | [5][7] |

| Solvent | Halogenated solvent (e.g., monochlorobenzene), Ethyl Acetate | [5][7] |

| Reactant Concentration | 50-80% MMPA in solvent | [7] |

| Temperature | 0-20°C | [5] |

| Reaction Time | 1-2 hours (stirring post-addition) | [5] |

| Yield | 80% | [5] |

| Purity | 99.6% (MIT HCl), 0.4% (CMIT) | [5] |

Experimental Protocols

The following are detailed experimental protocols derived from the available literature.

Protocol 1: Continuous Synthesis from N,N'-dimethyl-3,3'-dithiodipropionamide

This protocol is based on a continuous production method described in a patent, designed for high-volume manufacturing.[4]

Workflow Diagram:

Caption: Experimental workflow for continuous synthesis of MIT.

Methodology:

-

Premixing: N,N'-dimethyl-3,3'-dithiodipropionamide, chloroform, and N,N-dimethylformamide (DMF) are mixed in a weight ratio of 1:4:0.2 in a premix tank.[4]

-

First-Stage Chlorination: The mixture is pumped into a first-stage tubular reactor. Chlorine gas is introduced at a molar ratio of 0.12:1 relative to the starting material. The temperature is maintained at 10-15°C, with a residence time of 3-5 minutes.[4]

-

Second-Stage Chlorination: The reaction mixture proceeds to a second-stage tubular reactor where more chlorine is added at a molar ratio of 0.75:1. The temperature is raised to 35-45°C using a hot water jacket, and the residence time is 10-20 minutes.[4]

-

Third-Stage Reaction: The mixture then enters a third-stage reactor, where the temperature is maintained at 60-65°C for 3-5 minutes to complete the reaction.[4]

-

Separation and Isolation: The output from the reactor system enters a gas-liquid separator to remove hydrogen chloride. The solution is then cooled, and the precipitated product is isolated by centrifugation.[4]

-

Purification: The crude this compound is washed with a small amount of chloroform.[4]

-

Final Product Formulation: The purified hydrochloride salt is neutralized, followed by layering, distillation, and formulation to yield a 50% aqueous solution of Methylisothiazolinone.[4]

Protocol 2: Batch Synthesis from N-methyl-3-mercaptopropionamide

This protocol describes a batch process for the synthesis of MIT HCl, which is suitable for laboratory-scale and flexible production.[5]

Methodology:

-

Solution Preparation: Prepare a mixed solution by blending N-methyl-3-mercaptopropionamide and an organic solvent (e.g., dichloromethane) in a weight ratio of 1:2 to 1:5.[5]

-

Catalyst Addition: Add an alkali metal iodide catalyst (e.g., potassium iodide) to the solution. The weight ratio of the catalyst to the starting material should be between 0.1:1 and 1:1.[5]

-

Cooling: Cool the reaction mixture to a temperature between 0-20°C.[5][9]

-

Halogenation: Add a halogenating agent (e.g., chlorine gas) to the cooled mixture. The molar ratio of the halogenating agent to the starting material should be in the range of 2:1 to 3:1.[5][9]

-

Reaction: Maintain the temperature and stir the mixture for 1-2 hours.[5][9]

-

Isolation: Filter the reaction mixture to collect the solid product, which is this compound.[5]

-

Washing: Wash the isolated solid with the organic solvent used in the reaction (e.g., dichloromethane).[5]

-

Neutralization: Neutralize the this compound with a base (e.g., 10% sodium bicarbonate solution) to a pH of 5.0-7.0 to obtain the final Methylisothiazolinone product, typically as an aqueous solution.[5]

Conclusion

The synthesis of this compound is a well-established industrial process with multiple viable pathways. The choice between a continuous process using N,N'-dimethyl-3,3'-dithiodipropionamide and a batch process with N-methyl-3-mercaptopropionamide depends on factors such as production scale, desired purity, and available equipment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals in the chemical and pharmaceutical industries, enabling a deeper understanding and optimization of the synthesis of this important biocide.

References

- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Preparation method and application of methylisothiazolinone_Chemicalbook [m.chemicalbook.com]

- 4. 2-Methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 5. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL97166A - Process for the preparation of 2-methyl-isothiazolin-3-one compounds - Google Patents [patents.google.com]

- 8. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]

- 9. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylisothiazolinone Hydrochloride (CAS No. 26172-54-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisothiazolinone hydrochloride (MIT HCl), with the Chemical Abstracts Service (CAS) number 26172-54-3, is the hydrochloride salt of 2-methyl-4-isothiazolin-3-one (MIT). It is a potent, broad-spectrum biocide and preservative widely utilized across various industries, including cosmetics, personal care products, paints, and industrial water treatment. Its efficacy against a wide range of bacteria, fungi, and algae makes it a valuable agent for preventing microbial contamination and product degradation.[1][2][3] However, its utility is paralleled by significant concerns regarding its toxicological profile, most notably its potent skin-sensitizing properties, which have led to regulatory restrictions on its use. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, applications, and a detailed summary of its toxicological data. It also includes illustrative experimental protocols and signaling pathways to provide a deeper understanding for the scientific community.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] It is the salt form of Methylisothiazolinone (MIT), which enhances its solubility in aqueous formulations.[2] The compound is characterized by its isothiazolinone heterocyclic structure, which is central to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26172-54-3 | [4][5][6] |

| Molecular Formula | C₄H₅NOS·HCl | [5] |

| Molecular Weight | 151.61 g/mol | [5][6] |

| Appearance | White solid | [2] |

| Melting Point | 165-170 °C | [6] |

| Density | 1.55 g/cm³ | [5][6] |

| Solubility | High water solubility | [2] |

| log K_ow (Octanol-Water Partition Coefficient) | -0.5 (for MIT) | [2] |

| IUPAC Name | 2-methyl-1,2-thiazol-3-one;hydrochloride | |

| Synonyms | 2-Methyl-4-isothiazolin-3-one HCl, MIT hydrochloride | [5] |

Synthesis

The synthesis of this compound typically involves the cyclization of an N-methyl-3-mercaptopropionamide derivative. A common industrial method involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with a halogenating agent, such as chlorine, in an organic solvent.[7][8] The resulting product is this compound, which can then be neutralized to obtain the free base, Methylisothiazolinone.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on described industrial processes.[3][7][8]

Materials:

-

N,N'-dimethyl-3,3'-dithiodipropionamide

-

Chlorine gas

-

Alkali metal iodide catalyst (e.g., potassium iodide) (optional, to improve purity and yield)[3][7]

-

10% Sodium bicarbonate solution

Procedure:

-

N,N'-dimethyl-3,3'-dithiodipropionamide is dissolved in an organic solvent. An alkali metal iodide catalyst may be added at this stage.[7]

-

The solution is cooled to a temperature between 10-20°C.[7]

-

Chlorine gas is bubbled through the solution over a period of approximately 2 hours while maintaining the temperature.[7]

-

The reaction is allowed to continue with stirring for an additional hour after the chlorine addition is complete.[7]

-

The resulting solid product, this compound, is isolated by filtration.[7]

-

The filter cake is washed with the organic solvent and dried.[7]

-

For conversion to the free base (MIT), the hydrochloride salt is neutralized with a 10% sodium bicarbonate solution to a pH of 5.0-7.0.[7]

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

The biocidal activity of this compound is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows it to react with nucleophilic residues in microbial cells, particularly the thiol groups of cysteine residues in proteins.[9]

Key Steps in the Antimicrobial Mechanism:

-

Cellular Uptake: MIT penetrates the microbial cell wall and membrane.

-

Thiol-Reactive Chemistry: The sulfur atom in the isothiazolinone ring undergoes a nucleophilic attack by thiol groups (-SH) present in essential enzymes and proteins.[9]

-

Enzyme Inhibition: This reaction leads to the formation of disulfide bonds, causing irreversible inhibition of key metabolic enzymes involved in processes such as respiration and glycolysis.

-

Disruption of Cellular Function: The widespread enzyme inhibition disrupts critical cellular functions, leading to growth inhibition and ultimately cell death.

Diagram: Antimicrobial Mechanism of Action

Caption: The antimicrobial mechanism of Methylisothiazolinone targeting thiol-containing enzymes.

Applications

This compound is extensively used as a preservative and biocide in a wide array of products.[1][10] It is often used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a 3:1 ratio, commercially known as Kathon™.[1][10][11]

Table 2: Major Applications of this compound

| Industry | Application |

| Personal Care & Cosmetics | Preservative in shampoos, conditioners, lotions, sunscreens, and other rinse-off and leave-on products.[1][2] |

| Paints & Coatings | In-can preservative to prevent microbial degradation of water-based paints and coatings.[1][10] |

| Industrial Water Treatment | Control of slime-forming bacteria, fungi, and algae in cooling towers, pulp and paper mills, and other industrial process waters.[1][10] |

| Adhesives & Sealants | Preservation of latex adhesives and other water-based formulations.[10][11] |

| Household Products | Preservative in liquid detergents, fabric softeners, and cleaning solutions. |

Toxicology and Safety

The toxicological profile of this compound is a critical aspect of its use. While it is an effective biocide, it also presents several hazards to human health and the environment.

Human Health Hazards

The most significant human health concern associated with Methylisothiazolinone is its potential to cause allergic contact dermatitis.[2][4][11] It is a potent skin sensitizer.[4] Other hazards include corrosivity to skin and eyes, and acute toxicity via oral, dermal, and inhalation routes.[11][12][13]

Table 3: Summary of Toxicological Data for Methylisothiazolinone (parent compound)

| Endpoint | Species | Value | Classification | Reference |

| Acute Oral LD50 | Rat | 105.7 - 274.6 mg/kg | Toxic if swallowed | [14] |

| Acute Dermal LD50 | Rat | 242 mg/kg | Toxic in contact with skin | [14] |

| Acute Inhalation LC50 (4h) | Rat | 0.11 - 0.33 mg/L | Fatal if inhaled | |

| Skin Irritation/Corrosion | Rabbit | Corrosive | Causes severe skin burns | [14] |

| Eye Irritation/Damage | Rabbit | Corrosive | Causes serious eye damage | [13] |

| Skin Sensitization | Guinea Pig / Mouse | Sensitizer | May cause an allergic skin reaction | [10] |

Ecotoxicological Hazards

Methylisothiazolinone is very toxic to aquatic life, with long-lasting effects.[12][15][16]

Table 4: Ecotoxicity Data for Methylisothiazolinone

| Endpoint | Species | Value | Reference |

| LC50 (96h) | Bluegill sunfish (Lepomis macrochirus) | 0.3 mg/L | [12] |

Cellular and Molecular Toxicology

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of Methylisothiazolinone in mammalian cells. Studies have shown that it can:

-

Induce apoptosis and inflammatory responses in human bronchial epithelial cells by activating matrix metalloproteinases (MMPs).[17]

-

Cause mitochondrial damage in the endothelium of rat cerebral blood vessels.[17]

-

Promote the development of atopic dermatitis in mice by dysregulating Th2/Th17-related immune responses.[17]

Diagram: Toxicological Signaling Pathway

Caption: Key toxicological pathways affected by Methylisothiazolinone.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This is a standard broth microdilution method to assess antimicrobial efficacy.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without MIT HCl) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol for Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

Materials:

-

Test animals (typically mice)

-

This compound in a suitable vehicle (e.g., acetone/olive oil)

-

³H-methyl thymidine

-

Gamma counter

Procedure:

-

Apply the test substance to the dorsum of both ears of the mice for three consecutive days. Control animals are treated with the vehicle alone.

-

On day 5, inject all mice intravenously with ³H-methyl thymidine.

-

Five hours after the injection, sacrifice the mice and excise the auricular lymph nodes.

-

Prepare a single-cell suspension of the lymph node cells and measure the incorporation of ³H-methyl thymidine using a gamma counter.

-

A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Conclusion

This compound is a highly effective biocide with a broad range of applications. Its utility, however, is tempered by significant toxicological concerns, particularly its potent skin-sensitizing properties. A thorough understanding of its chemical properties, mechanism of action, and toxicological profile is essential for its safe and appropriate use. For researchers and drug development professionals, while not a therapeutic agent itself, the study of this compound provides valuable insights into antimicrobial mechanisms and the molecular basis of contact dermatitis. Future research may focus on developing safer alternatives with similar biocidal efficacy but a more favorable toxicological profile.

References

- 1. atamankimya.com [atamankimya.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Preparation method and application of methylisothiazolinone_Chemicalbook [m.chemicalbook.com]

- 4. 2-Methyl-4-isothiazolin-3-one hydrochloride | 26172-54-3 [chemicalbook.com]

- 5. 2-Methyl-4-isothiazolin-3-one HCl | 26172-54-3 | FM152298 [biosynth.com]

- 6. 26172-54-3 2-Methyl-4-isothiazolin-3-one HCl AKSci P432 [aksci.com]

- 7. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 8. 2-Methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 9. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cir-safety.org [cir-safety.org]

- 15. scribd.com [scribd.com]

- 16. mercodia.com [mercodia.com]

- 17. medchemexpress.com [medchemexpress.com]

Biodegradation of Methylisothiazolinone Hydrochloride in Soil: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the biodegradation of Methylisothiazolinone hydrochloride (MIT-HCl) in the soil environment. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. This document details the degradation pathways of MIT-HCl, the influence of environmental factors on its degradation rate, and the microorganisms involved in its transformation. It summarizes key quantitative data, outlines detailed experimental protocols for studying soil biodegradation, and provides visual representations of the core biological and experimental processes.

Introduction

Methylisothiazolinone (MIT), often used in its hydrochloride salt form (MIT-HCl), is a broad-spectrum biocide widely employed as a preservative in a vast array of industrial and consumer products, including paints, adhesives, cosmetics, and cleaning agents. Its extensive use leads to its inevitable release into the environment, with soil being a primary recipient through pathways such as landfill disposal, wastewater irrigation, and runoff. Understanding the fate and persistence of MIT-HCl in soil is critical for assessing its environmental risk. This guide focuses on the microbial-mediated degradation processes that govern the transformation of MIT-HCl in terrestrial ecosystems.

Biodegradation Pathways and Metabolites

The primary mechanism for the environmental breakdown of Methylisothiazolinone is microbial degradation. The process initiates with the cleavage of the isothiazolinone ring, which is the core of its biocidal activity.[1]

The principal biodegradation pathway for MIT involves the opening of the isothiazolinone ring between the sulfur and nitrogen atoms. This cleavage leads to the formation of the primary metabolite, N-methylmalonamic acid (NMMA) .[2] This initial step is crucial as the opening of the heterocyclic ring results in a significant loss of biocidal activity.

Fungal species, particularly white-rot fungi like Phanerochaete chrysosporium, have been identified as effective degraders of MIT.[3] These fungi utilize powerful, non-specific extracellular enzymes, such as cytochrome P450 monooxygenases and peroxidases, to catalyze the initial oxidative attack on the MIT molecule.[4][5][6] Studies have shown that the degradation process can involve initial hydroxylation of the MIT molecule, followed by ring cleavage to form NMMA.[3]

Following the formation of NMMA, further microbial metabolism breaks it down into smaller, simpler organic acids. Identified subsequent metabolites include malonic acid, acetic acid, propionic acid, and 2-oxobutyric acid. Ultimately, these organic acids can be fully mineralized by soil microorganisms into carbon dioxide (CO2), water, and inorganic components.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Occurrence of methylisothiazolinone in water and soil samples in Poland and its biodegradation by Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

Navigating the Solubility Landscape of Methylisothiazolinone Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylisothiazolinone hydrochloride and its related compounds in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate crucial data in-house. Furthermore, solubility data for the parent compound, methylisothiazolinone (MIT), and a related isothiazolinone, methylchloroisothiazolinone (MCIT), are presented to offer valuable context and comparative insights.

Understanding Solubility: A Critical Parameter

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For researchers and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is paramount for formulation development, dosage form design, and ensuring bioavailability. The choice of solvent can significantly impact the manufacturing process, stability, and efficacy of the final product.

Solubility Data of Isothiazolinones

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in published literature, the following tables summarize the available data for methylisothiazolinone (MIT) and methylchloroisothiazolinone (MCIT). This information can serve as a useful surrogate for preliminary assessments and experimental design.

Table 1: Quantitative Solubility of Methylisothiazolinone (MIT) in Organic Solvents

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) |

| Acetonitrile | Nitrile | 78.6[1][2] |

| Methanol | Alcohol | 79.1[1][2] |

| Hexane | Alkane | 2.371[1][2] |

| Xylenol | Phenol | 15.65[1][2] |

Table 2: Quantitative Solubility of Methylchloroisothiazolinone (MCIT) in Organic Solvents

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) |

| Ethyl Acetate | Ester | 4.31 |

| Methanol | Alcohol | 4.40 |

| Toluene | Aromatic Hydrocarbon | 4.07 |

| Hexane | Alkane | 0.28 |

Table 3: Qualitative and Limited Quantitative Solubility of this compound and MCIT/MIT Mixture

| Compound | Solvent | Solubility |

| This compound | DMSO | Soluble[3] |

| This compound | Methanol | Slightly Soluble[3] |

| Methylchloroisothiazolinone/ Methylisothiazolinone Mixture | Ethanol | ~30 mg/mL[4] |

| Methylchloroisothiazolinone/ Methylisothiazolinone Mixture | DMSO | ~30 mg/mL[4] |

| Methylchloroisothiazolinone/ Methylisothiazolinone Mixture | Dimethyl Formamide | ~30 mg/mL[4] |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, two detailed experimental protocols are provided below: the gravimetric method and the High-Performance Liquid Chromatography (HPLC) method.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it accurately.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

-

Caption: Workflow for Gravimetric Solubility Determination.

HPLC Method for Solubility Determination

This method is particularly useful for compounds that are difficult to handle gravimetrically or when a more sensitive and specific quantification is required.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, carefully withdraw a small, known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. Key parameters to optimize include:

-

Column: A C18 column is commonly used for isothiazolinones.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient.

-

Detector: A UV detector set at the wavelength of maximum absorbance for methylisothiazolinone (around 274 nm) is suitable.

-

Flow Rate and Injection Volume: These should be optimized for good peak shape and sensitivity.

-

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Inject the prepared sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

Express the solubility in the desired units.

-

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

References

- 1. 2-Methyl-4-isothiazolin-3-one hydrochloride | C4H6ClNOS | CID 117746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-isothiazolin-3-one hydrochloride | 26172-54-3 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Antimicrobial Spectrum of Methylisothiazolinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone hydrochloride (MIT-HCl) is a potent, broad-spectrum antimicrobial agent belonging to the isothiazolinone class of biocides. It is the hydrochloride salt of Methylisothiazolinone (MIT), a compound widely utilized for its efficacy against a diverse range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as yeasts and molds.[1][2][3][4][5] Its primary application is as a preservative in a variety of industrial and consumer products to prevent microbial contamination and spoilage.[1][6][7] This technical guide provides an in-depth overview of the antimicrobial spectrum of MIT-HCl, its mechanism of action, quantitative efficacy data, and standardized methodologies for its evaluation.

Mechanism of Action

The biocidal activity of Methylisothiazolinone is predicated on its ability to rapidly inhibit microbial growth and metabolism.[8] The core mechanism involves the electrophilic nature of the isothiazolinone ring. The sulfur atom within the ring is susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of microbial proteins and enzymes.[1][9] This interaction leads to the cleavage of the N-S bond in the isothiazolinone ring and the formation of a covalent disulfide bond with the protein.[1] This irreversible modification inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways such as respiration and ATP synthesis.[1][8] The disruption of these vital cellular functions leads to a rapid cessation of microbial growth and ultimately, cell death.[1][8][10] This multi-targeted action on various essential proteins makes the development of microbial resistance less likely compared to single-target antimicrobials.[1]

Caption: Mechanism of action of Methylisothiazolinone.

Antimicrobial Spectrum and Efficacy

MIT-HCl exhibits a broad spectrum of activity against various microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Methylisothiazolinone against common bacteria and fungi. It is important to note that much of the publicly available data pertains to MIT, the active component of MIT-HCl. The hydrochloride salt is not expected to significantly alter the antimicrobial spectrum.

Antibacterial Activity

| Bacterium | Gram Stain | MIC (ppm) | Reference |

| Pseudomonas aeruginosa | Gram-Negative | 15 | [1] |

| Staphylococcus aureus | Gram-Positive | 45 | [1] |

| Pseudomonas putida | Gram-Negative | 3.907 - 15.625 | [11] |

| Pseudomonas moorei | Gram-Negative | 3.907 - 15.625 | [11] |

| Serratia mali | Gram-Negative | 3.907 - 15.625 | [11] |

| Bacillus subtilis | Gram-Positive | 3.907 - 15.625 | [11] |

Antifungal Activity

| Fungus | Type | MIC (ppm) | Reference |

| Aspergillus niger | Mold | 60 - 166 | [1] |

| Saccharomyces cerevisiae | Yeast | 60 - 166 | [1] |

Note: ppm (parts per million) is equivalent to mg/L.

Experimental Protocols

The determination of the antimicrobial spectrum and efficacy of MIT-HCl is typically conducted using standardized methods. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of MIT-HCl that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound (MIT-HCl) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Positive control (medium with inoculum, no MIT-HCl).

-

Negative control (medium only).

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Preparation of MIT-HCl Dilutions: A serial two-fold dilution of the MIT-HCl stock solution is performed in the microtiter plate wells using the sterile growth medium. This creates a range of decreasing concentrations of the antimicrobial agent.

-

Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

-

Reading of Results: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of MIT-HCl at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

Caption: Experimental workflow for MIC determination.

Synergistic Effects

Methylisothiazolinone is often used in combination with other antimicrobial agents to enhance its efficacy and broaden its spectrum of activity. A notable example is its combination with methylchloroisothiazolinone (MCI). This mixture, often in a 3:1 ratio of MCI to MIT, exhibits synergistic effects, resulting in significantly lower MICs against a range of microorganisms.[1] For instance, the combination can achieve MICs below 1 mg/L for Aspergillus niger and Saccharomyces cerevisiae, a marked improvement over MIT alone.[1]

Conclusion

This compound is a highly effective, broad-spectrum antimicrobial agent with a well-understood mechanism of action. Its ability to combat a wide array of bacteria and fungi at low concentrations makes it a valuable preservative in numerous applications. The quantitative data presented in this guide, along with the standardized protocol for its evaluation, provide a solid foundation for researchers and drug development professionals working with this compound. Further research into synergistic combinations and the potential for resistance development will continue to be important areas of investigation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 10. Methylisothiazolinone | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 11. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. videncenterforallergi.dk [videncenterforallergi.dk]

Methodological & Application

Application Notes and Protocols for Using Methylisothiazolinone Hydrochloride as a Preservative in Laboratory Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone hydrochloride (MI-HCl) is a potent, broad-spectrum antimicrobial agent belonging to the isothiazolinone class of preservatives. It is effective at low concentrations against a wide range of bacteria, yeasts, and molds, making it a suitable candidate for preventing microbial contamination in aqueous laboratory reagents.[1][2][3] Its primary mechanism of action involves the inhibition of critical cellular enzymes, including dehydrogenases, by reacting with thiol groups, which disrupts metabolic pathways and leads to cell death.[4] This rapid, multi-target action makes the development of microbial resistance less likely compared to single-target antimicrobials.[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using MI-HCl as a preservative in laboratory reagents. The information includes its antimicrobial efficacy, stability, potential incompatibilities, and detailed protocols for its application and validation.

Properties of this compound

MI-HCl is the hydrochloride salt of Methylisothiazolinone (MI). It is a white to off-white crystalline solid with high water solubility, which facilitates its incorporation into aqueous reagent formulations.[1] The active antimicrobial agent is the methylisothiazolinone molecule.

Data Presentation

Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Methylisothiazolinone (MI) against common laboratory contaminants. This data can be used as a starting point for determining the effective concentration of MI-HCl in specific laboratory reagents.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MI) against Bacteria

| Microorganism | Strain | MIC (ppm) |

| Pseudomonas aeruginosa | ATCC 9027 | 15 |

| Staphylococcus aureus | ATCC 6538 | 45 |

| Escherichia coli | ATCC 8739 | Not specified |

| Burkholderia cepacia | ATCC 25416 | Not specified |

Data sourced from literature on MI, which serves as a proxy for MI-HCl's active component.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MI) against Fungi

| Microorganism | Strain | MIC (ppm) |

| Aspergillus brasiliensis (niger) | ATCC 16404 | Not specified |

| Candida albicans | ATCC 10231 | Not specified |

Specific MIC values for fungi were not available in the searched literature, but MI is known to be effective against yeasts and molds.[1][3]

Recommended Concentration Range

For general laboratory reagents, a starting concentration range of 10-50 ppm of this compound is recommended. The optimal concentration is dependent on the specific reagent composition and the potential for microbial contamination. It is crucial to perform a preservative efficacy test to validate the chosen concentration for each specific reagent.

Stability and Compatibility

pH Stability: Isothiazolinones are generally stable in acidic media. While MI shows good stability at neutral and alkaline pH in some studies, degradation can occur at higher pH and temperature.[5] It is recommended to verify its stability in the specific buffer system of the reagent.

Temperature Stability: MI-HCl is stable at room temperature.[6] However, prolonged exposure to high temperatures should be avoided.

Incompatibility with Thiol-Containing Compounds: The primary mechanism of action of MI-HCl involves reacting with thiol groups. Therefore, it is incompatible with reagents containing thiol-reducing agents. The presence of these compounds will neutralize the antimicrobial activity of MI-HCl and vice-versa.

Common laboratory reagents containing thiols include:

-

Dithiothreitol (DTT)

-

β-mercaptoethanol (BME)

-

Cysteine (as a buffer component or in peptides)

-

Glutathione

Compatibility with Proteins: While MI-HCl targets thiol groups in microbial enzymes, it also has the potential to react with cysteine residues in proteins of interest, such as enzymes or antibodies, within a reagent. This could lead to a loss of biological activity. It is essential to perform functional validation of the reagent after the addition of MI-HCl to ensure it does not interfere with the assay's performance.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of MI-HCl (Preservative Challenge Test)

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to determine the efficacy of MI-HCl in a specific laboratory reagent.

1. Preparation of Microbial Inocula: a. Culture the following microorganisms on appropriate agar plates:

- Staphylococcus aureus (ATCC 6538)

- Pseudomonas aeruginosa (ATCC 9027)

- Escherichia coli (ATCC 8739)

- Candida albicans (ATCC 10231)

- Aspergillus brasiliensis (ATCC 16404) b. Harvest the cultures and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL for each organism.

2. Inoculation of the Reagent: a. Prepare several aliquots of the laboratory reagent containing different concentrations of MI-HCl (e.g., 10 ppm, 25 ppm, 50 ppm) and a control with no preservative. b. Inoculate each aliquot with one of the microbial suspensions to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the total volume of the reagent.

3. Incubation and Sampling: a. Incubate the inoculated reagents at 20-25°C. b. At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

4. Enumeration of Surviving Microorganisms: a. Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth. b. Plate the dilutions on appropriate agar plates and incubate under suitable conditions. c. Count the number of colonies and calculate the CFU/mL for each time point.

5. Acceptance Criteria:

- For bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

- For yeasts and molds: No increase from the initial calculated count at 7, 14, and 28 days.

Protocol 2: Validation of Reagent Performance

This protocol is essential to ensure that the addition of MI-HCl does not interfere with the intended function of the laboratory reagent.

1. Prepare Reagent Formulations: a. Prepare three batches of the laboratory reagent:

- Batch A: No preservative (negative control).

- Batch B: With the determined effective concentration of MI-HCl.

- Batch C: A known "gold standard" or previously validated batch of the reagent (if available).

2. Functional Assay: a. Perform the specific assay for which the reagent is designed using all three batches. For example:

- For an enzyme solution: Measure the enzyme activity (e.g., kinetics, specific activity).

- For an antibody solution: Perform an ELISA or Western blot to assess binding affinity and specificity.

- For a PCR master mix: Run a quantitative PCR to evaluate amplification efficiency and sensitivity.

3. Data Analysis and Acceptance Criteria: a. Compare the results obtained from Batch B (with MI-HCl) to Batch A (negative control) and Batch C (gold standard). b. The performance of Batch B should be statistically equivalent to that of Batch A and Batch C. Key performance indicators (e.g., enzyme activity, antibody titer, Ct values) should be within predefined acceptance ranges.

Mandatory Visualizations

Caption: Mechanism of action of Methylisothiazolinone.

Caption: Workflow for preservative efficacy testing.

Caption: Decision tree for using MI-HCl as a preservative.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. safecosmetics.org [safecosmetics.org]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

"application of Methylisothiazolinone hydrochloride in preventing biofilm formation"

Application Notes: Methylisothiazolinone Hydrochloride in Biofilm Prevention

Introduction

Methylisothiazolinone (MIT), a potent, broad-spectrum biocide, is a heterocyclic organic compound widely utilized as a preservative in numerous water-based products to control microbial growth.[1][2][3] Its hydrochloride salt, this compound (MI-HCl), enhances solubility in aqueous formulations, making it a versatile agent for research and industrial applications. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in medical and industrial settings due to their inherent tolerance to conventional antimicrobial agents.[4] MI-HCl offers an effective solution for preventing the formation of these resilient bacterial structures.[1][5]

Mechanism of Action

Methylisothiazolinone's biocidal activity stems from the electrophilic nature of its isothiazolinone ring.[1] The process unfolds in a two-step mechanism: a rapid inhibition of metabolic activity followed by irreversible cell damage leading to cell death.[5]

-

Cellular Entry: As a small molecule, MIT diffuses across the bacterial cell membrane to access intracellular targets.[1]

-

Thiol Reactivity: The electron-deficient N-S bond in the isothiazolinone ring is susceptible to nucleophilic attack, primarily from thiol groups (-SH) present in cysteine residues of essential microbial enzymes and proteins.[1][5]

-

Enzyme Inactivation: This reaction leads to the formation of covalent adducts, irreversibly inactivating key enzymes such as dehydrogenases.[1]

-

Metabolic Disruption: The inactivation of these enzymes disrupts critical metabolic pathways, including cellular respiration and ATP synthesis, leading to a swift cessation of microbial growth.[1][5]

-

Oxidative Stress & Cell Death: The disruption of cellular homeostasis can also lead to an increase in intracellular reactive oxygen species (ROS), causing further damage and eventual cell death.[6]

This multi-target mechanism makes the development of resistance less likely compared to single-target antibiotics.[1]

Quantitative Data Summary

The efficacy of Methylisothiazolinone varies depending on the bacterial species and the specific endpoint being measured (e.g., planktonic growth vs. biofilm formation).

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylisothiazolinone

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | MIC (mg/L or ppm) | MIC (µM) | Reference |

| Pseudomonas aeruginosa | 15 | ~130 | [1] |

| Staphylococcus aureus | 45 | ~391 | [1] |

| Pseudomonas putida | 3.907 - 15.625 | ~34 - 136 | [6] |

| Pseudomonas moorei | 3.907 - 15.625 | ~34 - 136 | [6] |

| Sphingomonas mali | 3.907 - 15.625 | ~34 - 136 | [6] |

| Bacillus subtilis | 3.907 - 15.625 | ~34 - 136 | [6] |

| Staphylococcus aureus (VRSA) | - | 280 | [7] |

Note: Concentrations in µM are estimated based on the molecular weight of MIT (~115.15 g/mol ). ppm is considered equivalent to mg/L in aqueous solutions.

Table 2: Biofilm Prevention & Eradication Concentrations of Methylisothiazolinone

These values represent the concentrations required to inhibit biofilm formation or eradicate established biofilms.

| Microorganism | Assay Endpoint | Effective Concentration (mg/L) | Observation | Reference |

| Pseudomonas putida | Biofilm Formation | 0.977 | Reduced biofilm by 50% | [6] |

| Pseudomonas moorei | Biofilm Formation | < 0.977 | Significantly inhibited at the lowest concentrations tested | [6] |

| Bacillus subtilis | Biofilm Formation | 1.954 | Moderate inhibition | [6] |

| Bacillus subtilis | Biofilm Formation | 7.813 | 80% decrease in biofilm | [6] |

| Staphylococcus aureus (MSSA) | MBEC | - | ≥280 µM (~32.2 mg/L) | [7] |

| Staphylococcus aureus (VRSA) | MBEC | - | ≥280 µM (~32.2 mg/L) | [7] |

MBEC: Minimum Biofilm Eradication Concentration.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of MI-HCl.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of MI-HCl against planktonic bacteria.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

MI-HCl stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Serial Dilutions: Create a two-fold serial dilution of the MI-HCl stock solution across the wells of a 96-well plate. Leave columns for positive (bacteria, no compound) and negative (broth only) controls.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours under static conditions.

-

Analysis: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration where no visible growth is observed.

Protocol 2: Biofilm Prevention Assay

This assay quantifies the ability of MI-HCl to prevent biofilm formation.

Procedure:

-

Preparation: Perform steps 1 and 2 from the MIC protocol.

-

Incubation: Incubate the plate without shaking for 24 to 72 hours at 37°C to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from each well. Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.[8]

-

Staining & Quantification: Proceed with the Crystal Violet Staining Protocol (Protocol 3) to quantify the remaining biofilm biomass. The Biofilm Prevention Concentration (BPC) is the lowest concentration of MI-HCl that causes a significant reduction (e.g., ≥90%) in biofilm biomass compared to the untreated control.[9]

Protocol 3: Quantification of Biofilm Biomass with Crystal Violet (CV)

This protocol is used to stain and quantify the total biomass of a formed biofilm.[4][8]

Materials:

-

Plate with formed biofilms

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Methanol (for fixation, optional)

-

Spectrophotometer (plate reader)

References

- 1. grokipedia.com [grokipedia.com]

- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High throughput determination of the biofilm prevention concentration for Pseudomonas aeruginosa biofilms using a synthetic cystic fibrosis sputum medium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: HPLC Method for the Quantification of Methylisothiazolinone Hydrochloride

This document provides a detailed application note and protocol for the quantification of Methylisothiazolinone (MIT) using High-Performance Liquid Chromatography (HPLC) with UV detection. While the cited methods primarily focus on Methylisothiazolinone, the principles and conditions are directly applicable to its hydrochloride salt form, as the active analyte is the methylisothiazolinone molecule.

Introduction

Methylisothiazolinone (MIT) and its chlorinated analogue, Methylchloroisothiazolinone (MCI), are potent biocides used as preservatives in a wide range of personal care products to prevent microbial growth and extend shelf life.[1][2] However, due to their potential to cause allergic contact dermatitis, regulatory bodies have set strict limits on their concentrations in consumer products.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is a common and effective technique for the identification and quantification of MIT.[1]

Principle of the Method

The method involves the chromatographic separation of Methylisothiazolinone from other components in a sample matrix on a reverse-phase HPLC column. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of a known standard. The maximum UV absorbance for MIT is at 274 nm.[1][3][4][5]

Experimental Protocols

Reagents and Materials

-

Standards: Methylisothiazolinone (MIT) reference standard (≥95% purity)[1]

-

Solvents: HPLC grade Methanol, Acetonitrile, and water.[1][3][6]

-

Buffer components: Potassium dihydrogen phosphate, Orthophosphoric acid (if required for pH adjustment).[1]

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is required.[1][3]

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are presented below:

Table 1: Chromatographic Conditions

| Parameter | Method 1 (Gradient Elution)[1] | Method 2 (Isocratic Elution)[3][4][5] |

| Column | Gemini NX C18 (250 x 4.6 mm, 5 µm) | Reverse-phase C18 |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | 80% 0.4% Acetic acid in water20% Methanol |

| Gradient/Isocratic | Gradient: 0-5 min: 5% B5-10 min: 5-7% B10-20 min: 7% B20-23 min: 7-90% B23-25 min: 90-5% B25-30 min: 5% B | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | Not specified |

| Detection Wavelength | 274 nm | 274 nm |

| Injection Volume | 25 µL | 10 µL |

Standard Solution Preparation

Prepare a stock solution of Methylisothiazolinone by accurately weighing the reference standard and dissolving it in methanol to a known concentration (e.g., 1000 µg/mL).[6] Prepare working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.25 - 10 µg/mL or 0.15 - 5.8 ppm).[3][6]

Sample Preparation

The sample preparation method depends on the matrix of the product being analyzed.

-

For liquid samples (shampoos, shower gels): Accurately weigh approximately 1 g of the sample into a volumetric flask. Extract with a suitable solvent mixture (e.g., methanol:0.02M NaH2PO4 pH 3.0, 3:7 v/v) by vortexing and ultrasonication for 30 minutes.[1] Dilute to the mark, centrifuge, and filter the supernatant through a 0.45 µm syringe filter before injection.[1]

-

For creams and lotions: Accurately weigh about 1 g of the sample. An initial extraction with a non-polar solvent like chloroform can be performed, followed by the addition of methanol and ultrasonication for 30 minutes.[1]

-

For wet wipes: Weigh approximately 1 g of the wipe material and soak it in a mixture of 0.4% acetic acid and methanol (4:1) for 24 hours.[3] Further extraction can be performed by ultrasonication.[3][4][5]

Method Validation Data

The following tables summarize the quantitative data from method validation studies.

Table 2: Linearity Data

| Analyte | Concentration Range | Coefficient of Determination (R²) | Reference |

| Methylisothiazolinone (MI) | 0.3676 - 18.38 mg/L | > 0.99 | [1] |

| Methylisothiazolinone (MIT) | 0.15 - 5.8 ppm | 0.9996 | [3][5] |

| Methylisothiazolinone | 0.25 - 10 µg/mL | Not specified | [6] |

Table 3: Recovery and Precision Data

| Matrix | Spiked Levels | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Wet tissue, shampoo, cream | 3 different levels | > 80 | < 6 | [1][2] |

| Wet wipes | Not specified | 90 - 106 | Repeatability (r) = 0.2Intermediate Precision (R) = 2 | [3][4][5] |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value | Reference |

| LOQ (Methylisothiazolinone) | 0.00025% | [6] |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Methylisothiazolinone hydrochloride by HPLC.

Caption: Workflow for HPLC quantification of Methylisothiazolinone.

Conclusion

The HPLC method with UV detection is a robust and reliable technique for the quantification of Methylisothiazolinone in various personal care products. The presented protocols and validation data demonstrate the method's suitability for routine quality control and regulatory compliance monitoring. Proper sample preparation tailored to the specific matrix is critical for achieving accurate and precise results.

References

- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov.tw [fda.gov.tw]

Application Note: Analysis of Methylisothiazolinone Hydrochloride Degradation Products by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide and preservative in a variety of industrial and consumer products. As a hydrochloride salt, its stability is a critical factor in formulation and product safety. Understanding the degradation pathways and accurately identifying the resulting products are essential for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of Methylisothiazolinone and its primary degradation product, N-methylmalonamic acid (NMMA), to support research, development, and quality control activities. While many degradation products of MIT are polar and may require derivatization for GC-MS analysis, this note focuses on established methods for the parent compound and a key metabolite.

Degradation Pathway of Methylisothiazolinone

The primary degradation pathway of Methylisothiazolinone involves the opening of the isothiazolinone ring, leading to the formation of N-methylmalonamic acid (NMMA). This process can be initiated by various factors, including hydrolysis, microbial action, and photo-oxidation.

Caption: Degradation pathway of Methylisothiazolinone to N-methylmalonamic acid.

Experimental Protocols

This section details the methodologies for the GC-MS analysis of Methylisothiazolinone and its degradation product, N-methylmalonamic acid.

Protocol 1: GC-MS Analysis of Methylisothiazolinone

This protocol is suitable for the direct analysis of Methylisothiazolinone in cosmetic matrices and can be adapted for other sample types.[1]

1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD)

-

Objective: To extract Methylisothiazolinone from a complex matrix.

-

Materials:

-

Cosmetic sample (e.g., cream, lotion)

-

Alumina as solid sorbent

-

Ethyl acetate as eluting solvent

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh 0.5 g of the cosmetic sample.

-

Add 2 g of alumina sorbent to the sample.

-

Homogenize the mixture using a vortex mixer.

-

Pack the homogenized mixture into an empty solid-phase extraction (SPE) cartridge.

-

Elute the analyte with 10 mL of ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp to 180 °C at 20 °C/min.

-

Ramp to 280 °C at 30 °C/min, hold for 5 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Protocol 2: GC-MS/MS Analysis of N-methylmalonamic acid (NMMA) with Derivatization

This protocol is designed for the sensitive quantification of the primary degradation product, NMMA, in aqueous samples and requires a derivatization step to enhance volatility.

1. Sample Preparation and Derivatization

-

Objective: To extract and derivatize NMMA for GC-MS analysis.

-

Materials:

-

Aqueous sample containing NMMA

-

Internal Standard (e.g., ¹³C₃-NMMA)

-

Pentafluorobenzyl bromide (PFBBr)

-

Acetone

-

Potassium carbonate

-

n-Hexane

-

Sodium sulfate

-

-

Procedure:

-

To 1 mL of the aqueous sample, add the internal standard.

-

Lyophilize the sample to dryness.

-

To the dried residue, add 100 µL of a solution of 10% PFBBr in acetone and 1 mg of potassium carbonate.

-

Heat the mixture at 60°C for 1 hour to perform the derivatization.

-

After cooling, add 1 mL of n-hexane and vortex for 1 minute.

-

Add 1 mL of water and vortex again.

-

Centrifuge to separate the phases.

-

Transfer the upper n-hexane layer to a clean tube containing anhydrous sodium sulfate.

-

Concentrate the n-hexane extract to approximately 50 µL for GC-MS/MS analysis.

-

2. GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph: High-performance GC system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Column: DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless mode, 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp to 300 °C at 15 °C/min, hold for 10 min.

-

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation